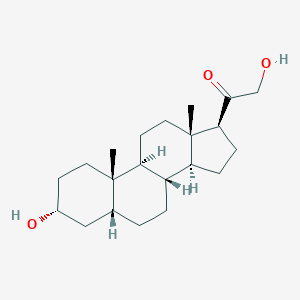

Tetrahydrodeoxycorticosterone

Vue d'ensemble

Description

L’acitrétine sodique est un rétinoïde de deuxième génération, principalement utilisé dans le traitement du psoriasis sévère et d’autres affections cutanées. C’est un métabolite de l’étrétinate et il est connu pour sa capacité à réguler la croissance et la différenciation des cellules cutanées. L’acitrétine sodique est administrée par voie orale et est connue pour son efficacité dans les cas où d’autres traitements ont échoué .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de l’acitrétine sodique implique plusieurs étapes. Une méthode courante comprend la réaction de l’ester butylique de l’acide 3-formyl-crotonique avec le bromure de 5-(4-méthoxy-2,3,6-triméthylphényl)-3-méthyl-penta-2,4-diène-1-triphénylphosphonium en présence d’une base inorganique douce. Le composé résultant est ensuite traité avec de l’iode pour isomériser l’intermédiaire cis indésirable en isomère trans. Ce processus permet d’obtenir de l’acitrétine avec une pureté isomérique élevée .

Méthodes de production industrielle

La production industrielle de l’acitrétine sodique implique souvent l’utilisation de techniques avancées pour assurer une pureté et un rendement élevés. Le processus comprend généralement l’utilisation de modificateurs de surface hydrophiles et le broyage ou le meulage aqueux pour améliorer la biodisponibilité du composé .

Analyse Des Réactions Chimiques

Types de réactions

L’acitrétine sodique subit diverses réactions chimiques, notamment :

Oxydation : L’acitrétine peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent convertir l’acitrétine en son isomère cis.

Substitution : L’acitrétine peut subir des réactions de substitution, en particulier en présence de nucléophiles forts.

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont souvent utilisés comme agents réducteurs.

Substitution : Des nucléophiles forts tels que le méthylate de sodium peuvent faciliter les réactions de substitution.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers isomères et métabolites de l’acitrétine, qui peuvent avoir des activités et des propriétés biologiques différentes .

Applications de recherche scientifique

L’acitrétine sodique a un large éventail d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des rétinoïdes et ses interactions avec d’autres molécules.

Biologie : Étudié pour son rôle dans la différenciation cellulaire et la régulation de la croissance.

Médecine : Principalement utilisé dans le traitement du psoriasis sévère et d’autres affections cutanées.

Applications De Recherche Scientifique

Neurophysiological Effects

THDOC's influence extends to various neurophysiological processes:

- Stress Response : During stress, levels of THDOC increase in both plasma and brain tissues. This elevation is associated with alterations in mood and behavior, suggesting a role in stress-related disorders .

- Behavioral Modulation : In animal studies, THDOC has been shown to mitigate behavioral and neuroendocrine responses to stressors. For example, neonatal treatment with THDOC abolished adverse behavioral outcomes linked to early life stressors .

Clinical Implications

The diverse effects of THDOC suggest potential therapeutic applications in several clinical contexts:

- Depression and Anxiety : Given its role in modulating stress responses and GABAergic activity, THDOC may have implications for treating mood disorders. Altered levels of neuroactive steroids like THDOC have been observed in patients with major depression .

- Neurological Disorders : The ability of THDOC to enhance GABAergic transmission positions it as a candidate for addressing conditions characterized by excitatory neurotransmission dysregulation, such as epilepsy .

Case Studies and Research Findings

Several studies have documented the effects of THDOC across different models:

Mécanisme D'action

Le mécanisme d’action exact de l’acitrétine sodique n’est pas entièrement compris. On pense qu’il fonctionne en se liant à des récepteurs spécifiques des rétinoïdes (tels que RXR et RAR) dans la peau. Cette liaison contribue à normaliser le cycle de croissance des cellules cutanées, réduisant ainsi la croissance cellulaire excessive et la kératinisation. L’acitrétine sodique a également des effets anti-inflammatoires et anti-angiogéniques, contribuant à son efficacité thérapeutique .

Comparaison Avec Des Composés Similaires

Composés similaires

Étrétinate : Un précurseur de l’acitrétine, connu pour sa demi-vie plus longue et son risque plus élevé d’effets secondaires.

Trétinoïne : Un autre rétinoïde utilisé dans le traitement de l’acné et d’autres affections cutanées.

Isotretinoïne : Principalement utilisé pour l’acné sévère, avec un mécanisme d’action différent de celui de l’acitrétine.

Unicité de l’acitrétine sodique

L’acitrétine sodique est unique en raison de sa demi-vie plus courte par rapport à l’étrétinate, ce qui en fait une option plus sûre pour une utilisation à long terme. Sa capacité à se lier à plusieurs récepteurs des rétinoïdes et son efficacité dans le traitement du psoriasis sévère en font un agent thérapeutique précieux .

Activité Biologique

Tetrahydrodeoxycorticosterone (THDOC) is a neuroactive steroid that plays a significant role in the modulation of various biological processes, particularly those involving the central nervous system. This article explores the biological activity of THDOC, focusing on its mechanisms of action, effects on neuronal activity, and implications for stress-related conditions.

Overview of this compound

THDOC, an endogenous steroid, is derived from deoxycorticosterone and is known to influence GABAergic transmission in the brain. It acts as an allosteric modulator of the GABA receptor, which is critical for inhibitory neurotransmission. The levels of THDOC increase in response to stress, suggesting its involvement in the body's adaptive responses to stressors.

Modulation of GABA Receptors

THDOC has been shown to potentiate GABA receptor currents. In a study using rat parvocellular neurons from the hypothalamic paraventricular nucleus (PVN), THDOC was found to significantly enhance GABA currents at concentrations around 1 μM, increasing them to 148% of control values (p ≤ 0.05) . This potentiation suggests that THDOC enhances the inhibitory effects of GABA, leading to decreased neuronal excitability.

Inhibition of Neuronal Activity

Research indicates that THDOC can inhibit the firing frequency of spinally-projecting parvocellular neurons. The effective concentration (EC) for this inhibition was determined to be approximately 67 nM . This effect is crucial as it may contribute to the regulation of sympathetic nervous system activity during stress responses.

Stress Response and Neuropsychiatric Disorders

The elevation of THDOC during stress may have significant implications for conditions such as anxiety, depression, and post-traumatic stress disorder (PTSD). By modulating GABAergic transmission, THDOC can influence mood and emotional responses. Its role as a neurosteroid suggests potential therapeutic avenues for treating stress-related disorders.

Case Studies and Clinical Observations

- Stress-Induced Elevation : Studies have documented increases in plasma THDOC levels during acute stress situations. These elevations correlate with changes in anxiety levels and other stress-related symptoms, indicating a potential biomarker for stress response .

- Anticonvulsant Properties : THDOC exhibits anticonvulsant-like properties due to its action on GABA receptors. This has been explored in animal models where THDOC administration reduced seizure activity .

Research Findings Summary

| Study | Findings | Implications |

|---|---|---|

| Wetzel et al. (1999) | THDOC enhances GABA receptor currents | Suggests potential therapeutic effects in anxiety disorders |

| Current Study (2006) | Inhibits neuronal firing in PVN neurons | May regulate sympathetic nervous system during stress |

| Neuropsychiatric Studies | Elevated THDOC linked to anxiety and PTSD | Potential biomarker for stress-related disorders |

Propriétés

IUPAC Name |

2-hydroxy-1-[(3R,5S,8R,9S,10S,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O3/c1-20-9-7-14(23)11-13(20)3-4-15-16-5-6-18(19(24)12-22)21(16,2)10-8-17(15)20/h13-18,22-23H,3-12H2,1-2H3/t13-,14+,15-,16-,17-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYKYBWRSLLXBOW-GDYGHMJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1CCC3C2CCC4(C3CCC4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4C(=O)CO)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017258 | |

| Record name | 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tetrahydrodeoxycorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

567-02-2, 567-03-3 | |

| Record name | Allotetrahydrodeoxycorticosterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-02-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3alpha,21-Dihydroxy-5alpha-pregnan-20-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567022 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-alpha,21-Dihydroxy-5-alpha-pregnan-20-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3α,21-dihydroxy-5α-pregnan-20-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tetrahydrodeoxycorticosterone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000879 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.